molecular formula C16H18ClNO3 B4057112 4-chloro-6-{[(2,5-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

4-chloro-6-{[(2,5-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No.: B4057112
M. Wt: 307.77 g/mol
InChI Key: AKLSDINPRZDWAG-UHFFFAOYSA-N
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Description

4-chloro-6-{[(2,5-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C16H18ClNO3 and its molecular weight is 307.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.0975211 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactivity and Cation Generation

One study discusses the generation and reactivity of a related phenyl cation via photolysis, highlighting the compound's photostability in certain solvents and its efficient photoheterolysis in polar media. This suggests potential applications in photochemical synthesis and studies on photostability and reactivity under different conditions (Guizzardi et al., 2001).

Ring Transformation Studies

Another study focuses on the ring opening and enlargement of a cyclopropene carboxylic acid, providing insights into synthetic routes that could be relevant for modifying the cyclohexene structure in the target compound to obtain new derivatives with potential applications in material science or pharmaceuticals (Schmitz et al., 1985).

Anticonvulsant Properties

Research on the crystal structures of anticonvulsant enaminones, including compounds with structural similarities to the target molecule, suggests possible biomedical research applications, particularly in the development of new anticonvulsant drugs (Kubicki et al., 2000).

Synthetic Methodologies

Studies on synthetic methodologies, such as the preparation of enantiomerically pure compounds from cycloheptadiene, illustrate the relevance of similar structural components in synthetic organic chemistry, particularly in the synthesis of biologically active compounds or complex molecular architectures (Shireman & Miller, 2001).

Protecting Group Applications

The use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids highlights the importance of the dimethylphenyl functional group in developing photoresponsive materials or in protecting sensitive functional groups during synthetic procedures (Zabadal et al., 2001).

Properties

IUPAC Name

4-chloro-6-[(2,5-dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-9-3-4-10(2)14(7-9)18-15(19)13-8-11(17)5-6-12(13)16(20)21/h3-5,7,12-13H,6,8H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLSDINPRZDWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CC(=CCC2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-{[(2,5-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
4-chloro-6-{[(2,5-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
4-chloro-6-{[(2,5-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
4-chloro-6-{[(2,5-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
4-chloro-6-{[(2,5-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
4-chloro-6-{[(2,5-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.